An In-depth Technical Guide to (S,R,S)-AHPC-PEG3-NH2 Dihydrochloride: A Key Building Block for Targeted Protein Degradation
An In-depth Technical Guide to (S,R,S)-AHPC-PEG3-NH2 Dihydrochloride: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG3-NH2 dihydrochloride (B599025) is a crucial chemical tool in the rapidly advancing field of targeted protein degradation (TPD). It is an E3 ligase ligand-linker conjugate, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of the technical aspects of (S,R,S)-AHPC-PEG3-NH2 dihydrochloride, including its chemical properties, its role in PROTAC technology, and protocols for its application.
This molecule incorporates three key features:
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A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) moiety is a potent binder of the VHL E3 ubiquitin ligase.[1][2]
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A PEG3 Linker: A three-unit polyethylene (B3416737) glycol (PEG) linker provides a flexible and hydrophilic spacer. The length and composition of the linker are critical for optimizing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1][3]
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A Terminal Amine Group: The primary amine (-NH2) serves as a reactive handle for conjugation to a "warhead" – a ligand that binds to the target protein of interest.
Physicochemical Properties
The following table summarizes the key physicochemical properties of (S,R,S)-AHPC-PEG3-NH2 dihydrochloride.
| Property | Value |
| Synonyms | VH032-PEG3-NH2 dihydrochloride, VHL Ligand-Linker Conjugates 1 dihydrochloride |
| Molecular Formula | C30H47Cl2N5O7S |
| Molecular Weight | 692.69 g/mol |
| CAS Number | 2376990-24-6 |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% (as specified by suppliers) |
| Storage | Store at -20°C for long-term stability. |
Role in PROTAC-mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. (S,R,S)-AHPC-PEG3-NH2 dihydrochloride is a building block used to construct these PROTACs.
The general mechanism is as follows:
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Ternary Complex Formation: A PROTAC molecule, synthesized using the (S,R,S)-AHPC-PEG3-NH2 linker, simultaneously binds to the target protein (via the "warhead") and the VHL E3 ligase (via the AHPC moiety), forming a ternary complex.
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Ubiquitination: The formation of this complex brings the target protein into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin molecules to the target protein.
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Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
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Catalytic Cycle: The PROTAC molecule is released and can induce the degradation of multiple target protein molecules, acting in a catalytic manner.[2]
Caption: Mechanism of action for a PROTAC utilizing an (S,R,S)-AHPC-based linker.
Experimental Protocols
Synthesis of a PROTAC using (S,R,S)-AHPC-PEG3-NH2 dihydrochloride
This protocol outlines a general procedure for conjugating (S,R,S)-AHPC-PEG3-NH2 to a target protein ligand ("warhead") that possesses a carboxylic acid functional group.
Materials:
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(S,R,S)-AHPC-PEG3-NH2 dihydrochloride
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Target protein ligand with a carboxylic acid
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Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole)
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Base: DIPEA (N,N-Diisopropylethylamine)
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Solvent: Anhydrous DMF (Dimethylformamide)
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Purification: Preparative reverse-phase HPLC system
Procedure:
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Dissolution: In a clean, dry reaction vial, dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
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Activation: Add HATU (1.2 equivalents) and HOBt (1.2 equivalents) to the solution. Stir for 5-10 minutes at room temperature to activate the carboxylic acid.
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Coupling: Add (S,R,S)-AHPC-PEG3-NH2 dihydrochloride (1.1 equivalents) and DIPEA (3-4 equivalents) to the reaction mixture. The excess base is to neutralize the dihydrochloride salt and facilitate the coupling reaction.
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Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by LC-MS.
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Purification: Upon completion, quench the reaction with a small amount of water. Purify the crude product by preparative reverse-phase HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) or formic acid.
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Characterization: Collect the fractions containing the desired PROTAC. Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR. Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Caption: A generalized workflow for the synthesis of a PROTAC.
Evaluation of PROTAC Activity: Western Blotting for Target Protein Degradation
This protocol describes how to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
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Cell line expressing the target protein
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Synthesized PROTAC
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Vehicle control (e.g., DMSO)
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Cell culture medium and supplements
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PBS (Phosphate-buffered saline)
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Lysis buffer (e.g., RIPA buffer with protease inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and membrane (e.g., PVDF)
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Seeding: Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight.
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PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-treated control.
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Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells with lysis buffer and incubate on ice for 30 minutes.
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Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
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Western Blotting:
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Normalize the protein concentrations and prepare samples for SDS-PAGE.
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Separate the proteins by SDS-PAGE and transfer them to a membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Data Analysis:
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Detect the chemiluminescent signal using an imaging system.
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Quantify the band intensities using densitometry software.
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Normalize the target protein band intensity to the loading control.
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Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
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Conclusion
(S,R,S)-AHPC-PEG3-NH2 dihydrochloride is a versatile and indispensable tool for researchers engaged in the design and synthesis of PROTACs for targeted protein degradation. Its high-affinity VHL ligand, optimized PEG linker, and convenient reactive handle for conjugation make it a valuable building block for the development of novel therapeutics. The protocols and data presented in this guide offer a solid foundation for the effective application of this compound in drug discovery and chemical biology.
